

# Spectroscopic characterization of (-)-dihydrocarvyl acetate (NMR, IR, MS)

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## Compound of Interest

Compound Name: (-)-Dihydrocarvyl acetate

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## Spectroscopic Profiling of (-)-Dihydrocarvyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **(-)-dihydrocarvyl acetate**, a monoterpenoid ester. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic fingerprint of the molecule. Detailed experimental protocols are provided to aid in the replication of these analyses.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(-)-dihydrocarvyl acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of **(-)-dihydrocarvyl acetate** and typical chemical shift ranges for its constituent functional groups. Experimental values may vary slightly based on solvent and instrument conditions.

Table 1: Predicted  $^1\text{H}$  NMR Data for **(-)-Dihydrocarvyl Acetate** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~4.75	s	1H	=CH <sub>2</sub> (vinylic)
~4.72	s	1H	=CH <sub>2</sub> (vinylic)
~4.65	m	1H	H-C-O (methine)
~2.05	s	3H	O-C(=O)-CH <sub>3</sub> (acetate methyl)
~1.75	s	3H	C(=CH <sub>2</sub> )-CH <sub>3</sub> (vinylic methyl)
~1.0-2.2	m	8H	Cyclohexyl ring protons
~0.95	d	3H	CH-CH <sub>3</sub> (cyclohexyl methyl)

Table 2: Predicted <sup>13</sup>C NMR Data for **(-)-Dihydrocarvyl Acetate** (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~170.5	Quaternary	C=O (ester carbonyl)
~148.0	Quaternary	C=CH <sub>2</sub> (vinylic)
~109.5	Secondary	C=CH <sub>2</sub> (vinylic)
~75.0	Tertiary	C-O (methine)
~45.0	Tertiary	Cyclohexyl methine
~40.5	Tertiary	Cyclohexyl methine
~34.0	Secondary	Cyclohexyl methylene
~30.5	Secondary	Cyclohexyl methylene
~27.5	Secondary	Cyclohexyl methylene
~21.0	Primary	O-C(=O)-CH <sub>3</sub> (acetate methyl)
~20.5	Primary	C(=CH <sub>2</sub> )-CH <sub>3</sub> (vinylic methyl)
~19.5	Primary	CH-CH <sub>3</sub> (cyclohexyl methyl)

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (-)-Dihydrocarvyl Acetate

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3075	Medium	=C-H Stretch	Alkene
2960-2850	Strong	C-H Stretch	Alkane
~1735	Strong	C=O Stretch	Ester
~1645	Medium	C=C Stretch	Alkene
~1240	Strong	C-O Stretch	Ester
~890	Strong	=C-H Bend (out-of-plane)	Alkene

## Mass Spectrometry (MS)

The mass spectrum of **(-)-dihydrocarvyl acetate** is characterized by its molecular ion peak and several key fragment ions.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for **(-)-Dihydrocarvyl Acetate**

m/z	Relative Intensity (%)	Proposed Fragment
196	Low	$[M]^+$ (Molecular Ion)
136	High	$[M - CH_3COOH]^+$
121	High	$[M - CH_3COOH - CH_3]^+$
107	High	$[C_8H_{11}]^+$
93	High	$[C_7H_9]^+$
43	Very High (Base Peak)	$[CH_3CO]^+$

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **(-)-dihydrocarvyl acetate**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **(-)-dihydrocarvyl acetate** for  $^1H$  NMR (or 50-100 mg for  $^{13}C$  NMR) into a clean, dry vial.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Add approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[1\]](#)[\[4\]](#)
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
  - Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[\[3\]](#)

- The final solution height in the tube should be approximately 4-5 cm.[\[1\]](#)
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$  solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Set the spectral width to encompass all expected proton or carbon signals.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each signal.
  - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the  $^1\text{H}$  spectrum to deduce proton connectivity.

## IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a single drop of neat **(-)-dihydrocarvyl acetate** directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
- Instrument Setup and Data Acquisition:
  - Lower the ATR press arm to ensure firm contact between the sample and the crystal.
  - Acquire the IR spectrum. Typically, a resolution of  $4\text{ cm}^{-1}$  is sufficient, with 16-32 scans co-added to improve the signal-to-noise ratio.
  - The typical scanning range is from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .<sup>[5]</sup>
- Data Processing:
  - The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Label the significant peaks corresponding to the key functional groups in the molecule.

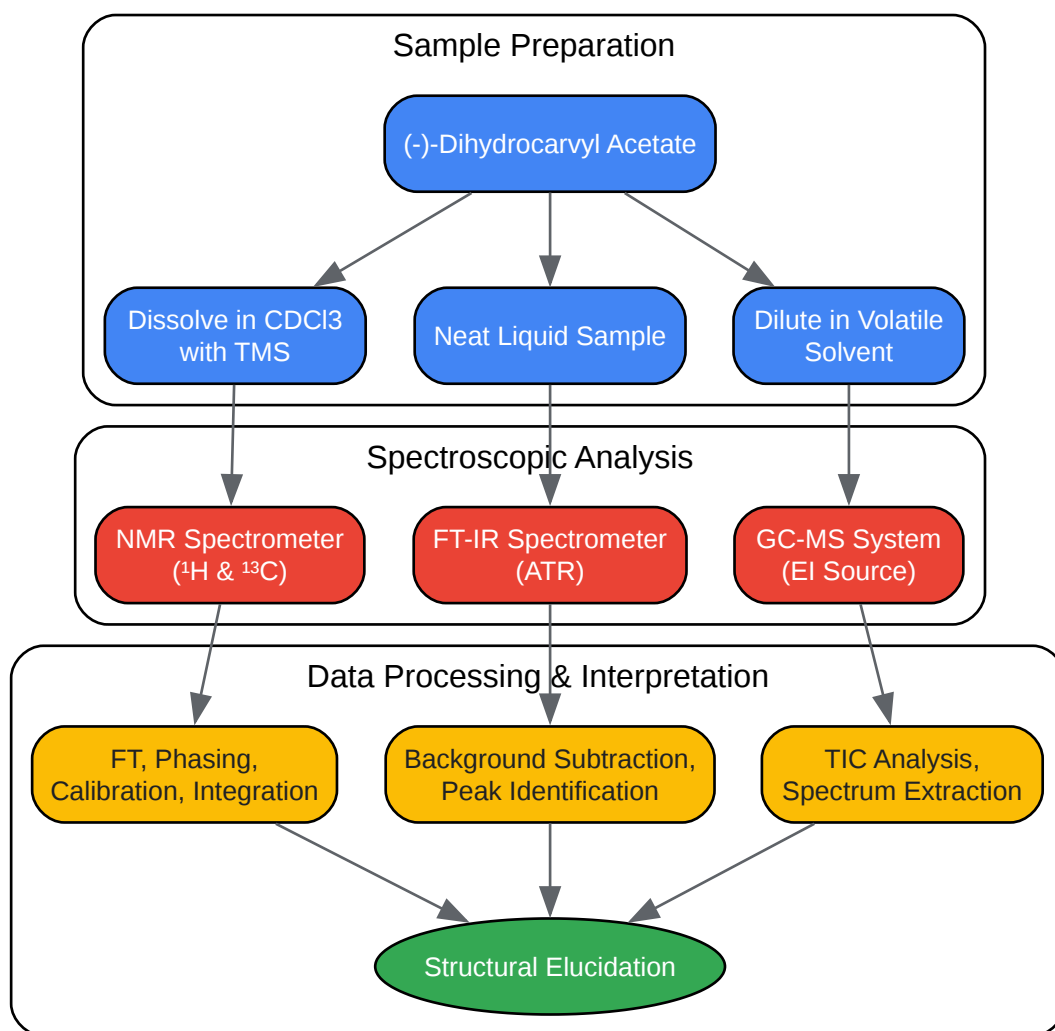
## Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Preparation:
  - Prepare a dilute solution of **(-)-dihydrocarvyl acetate** (e.g.,  $1\text{ mg/mL}$ ) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup and Data Acquisition:
  - Gas Chromatograph (GC):
    - Inject a small volume (e.g.,  $1\text{ }\mu\text{L}$ ) of the prepared solution into the GC injection port.

- Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
- Employ a temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
- Mass Spectrometer (MS):
  - The eluent from the GC column is directed into the ion source of the mass spectrometer.
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecules. [\[6\]](#)[\[7\]](#)[\[8\]](#)
  - The mass analyzer (e.g., a quadrupole) scans a mass-to-charge ( $m/z$ ) range, typically from 40 to 400 amu.[\[9\]](#)
- Data Processing:
  - The total ion chromatogram (TIC) will show the retention time of **(-)-dihydrocarvyl acetate**.
  - A mass spectrum is generated for the corresponding peak in the TIC.
  - The spectrum is plotted as relative intensity versus  $m/z$ .
  - Identify the molecular ion peak ( $[M]^+$ ) and the base peak (the most intense peak, assigned a relative intensity of 100%).
  - Analyze the fragmentation pattern to confirm the structure by identifying characteristic neutral losses and fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.



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Caption: Workflow for the spectroscopic characterization of **(-)-dihydrocarvyl acetate**.

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## References

- 1. (-)-DIHYDROCARVYL ACETATE(20777-49-5) <sup>1</sup>H NMR spectrum [chemicalbook.com]



- 2. TRANS-P-MENTHANE-3,8-DIOL(3564-98-5) <sup>1</sup>H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 200 MHz, D<sub>2</sub>O, predicted) (HMDB0039095) [hmdb.ca]
- 6. IR \_2007 [uanlch.vscht.cz]
- 7. compoundchem.com [compoundchem.com]
- 8. Dihydrocarvyl acetate [webbook.nist.gov]
- 9. <sup>1</sup>H NMR Chemical Shift [sites.science.oregonstate.edu]
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